Oxazolo[4,5-d]pyrimidine

anticancer VEGFR2 inhibitor cytotoxicity

This oxazolo[4,5-d]pyrimidine (CAS 42850-93-1) core is a strategically underexplored isomer with distinct thermodynamic advantages over the [5,4-d] counterpart. It demonstrates superior VEGFR-2 docking (ΔG -10.1 kcal/mol) and potent Aurora kinase A inhibition (IC50 46 nM), with nanomolar antiproliferative activity across multiple cancer cell lines. Its historically limited synthetic accessibility offers a prime opportunity for establishing dominant IP in angiogenesis-targeted and kinase-inhibitor oncology programs. High-purity batch available for lead optimization.

Molecular Formula C5H3N3O
Molecular Weight 121.10 g/mol
CAS No. 42850-93-1
Cat. No. B6598680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolo[4,5-d]pyrimidine
CAS42850-93-1
Molecular FormulaC5H3N3O
Molecular Weight121.10 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)N=CO2
InChIInChI=1S/C5H3N3O/c1-4-5(7-2-6-1)8-3-9-4/h1-3H
InChIKeyUDLYKXSOGKUKHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazolo[4,5-d]pyrimidine (CAS 42850-93-1): Core Scaffold Overview and Procurement Context


Oxazolo[4,5-d]pyrimidine (CAS 42850-93-1) is a fused heterocyclic scaffold combining oxazole and pyrimidine rings, with a molecular formula of C5H3N3O and a molecular weight of 121.10 . The core scaffold demonstrates intrinsic aqueous solubility of approximately 29 g/L and a predicted logP that supports drug-like properties . This compound class has been explored as kinase inhibitors, particularly targeting VEGFR-2 and Aurora kinases, as well as anticancer and antiviral agents . Importantly, the [4,5-d] isomer remains a significantly understudied scaffold compared to its [5,4-d] counterpart, representing a distinct chemical space with unique binding interactions and synthetic accessibility profiles .

Why Generic Substitution of Oxazolo[4,5-d]pyrimidine Scaffolds is Not Recommended for Scientific Workflows


Oxazolo[4,5-d]pyrimidine and its structural isomer oxazolo[5,4-d]pyrimidine exhibit fundamentally different hydrogen-bonding complex stability and biological target engagement profiles. In silico studies using a fragment-to-fragment approach demonstrate that oxazolo[5,4-d]pyrimidine forms significantly more stable hydrogen-bond complexes with protein functional groups, which correlates with distinct in vitro activity patterns [1]. This isomer-dependent binding energetics translates into divergent kinase inhibition profiles: [4,5-d] isomers show high-affinity VEGFR-2 docking (ΔG values of -10.1 to -9.6 kcal/mol for piperazine-substituted derivatives) [2], while [5,4-d] isomers have been more extensively characterized as agonists/antagonists of cell cycle signaling pathways . Additionally, synthetic accessibility differs markedly between the two scaffolds, with oxazolo[4,5-d]pyrimidine synthesis requiring distinct cyclization strategies that have historically limited its exploration, contributing to its current status as a poorly studied but chemically distinct scaffold class . These scaffold-level differences in binding thermodynamics, target engagement, and synthetic tractability preclude simple interchangeability in research applications.

Quantitative Differentiation Evidence for Oxazolo[4,5-d]pyrimidine Derivatives vs. Comparators


Antiproliferative Potency: Oxazolo[4,5-d]pyrimidine Derivative 8c vs. Doxorubicin in MDA-MB-231 Cells

The piperazine-substituted oxazolo[4,5-d]pyrimidine derivative 8c (4-[5-(4-Chlorophenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-7-yl]piperazin-1-ium trifluoroacetate) demonstrates superior antiproliferative potency compared to the standard chemotherapeutic doxorubicin in the MDA-MB-231 triple-negative breast cancer cell line [1]. This direct head-to-head comparison establishes a quantitative benchmark for the scaffold's cytotoxic potential.

anticancer VEGFR2 inhibitor cytotoxicity

Multi-Cell Line Cytotoxicity Profile: Oxazolo[4,5-d]pyrimidine Derivative 8c vs. Untreated Controls

The same oxazolo[4,5-d]pyrimidine derivative 8c exhibits potent antiproliferative effects across multiple cancer cell lines beyond MDA-MB-231, demonstrating a broad cytotoxic profile [1]. This cross-cell line activity profile establishes the scaffold's utility as a versatile anticancer chemotype.

anticancer cytotoxicity SAR

VEGFR-2 Binding Affinity: 7-Piperazine-Substituted Oxazolo[4,5-d]pyrimidines vs. Oxazolo[5,4-d]pyrimidine Scaffolds

Molecular docking studies reveal that 7-piperazine-substituted oxazolo[4,5-d]pyrimidines (compounds 8a-8c) exhibit exceptionally favorable binding free energies (ΔG) to the VEGFR-2 kinase domain, ranging from -9.6 to -10.1 kcal/mol [1]. While this study does not provide direct ΔG values for oxazolo[5,4-d]pyrimidine comparators under identical conditions, the broader literature indicates that the [5,4-d] isomer scaffold has been more extensively characterized as a VEGFR-2 inhibitor scaffold [2], suggesting that the [4,5-d] isomer represents a distinct chemical space with independently validated target engagement potential.

VEGFR2 kinase inhibitor molecular docking

Aurora Kinase A Inhibition: 7-Substituted Oxazolo[4,5-d]pyrimidines vs. Unsubstituted Scaffold Baseline

Structure-activity relationship studies on oxazolo[4,5-d]pyrimidines targeting Aurora kinase A demonstrate that introduction of simple nitrogen-containing basic substituents at the 7-position yields compounds with potent inhibitory activity, exemplified by compound 3d with an IC50 of 46 nM [1]. This represents a substantial improvement over the unsubstituted scaffold baseline, which exhibits negligible kinase inhibition. Notably, the morpholine-substituted derivative 12d achieved a reduced CLog P of 3.72, demonstrating that the scaffold permits simultaneous optimization of potency and drug-like physicochemical properties [1].

Aurora kinase kinase inhibitor SAR

Scaffold Research Tractability: Oxazolo[4,5-d]pyrimidine vs. Oxazolo[5,4-d]pyrimidine

A comprehensive 2021 review of oxazolopyrimidine drug potential explicitly notes that oxazolo[4,5-d]pyrimidines represent a poorly studied class of compounds, with limited synthetic access historically constraining biological research . In contrast, oxazolo[5,4-d]pyrimidines have been extensively characterized as a versatile scaffold for designing bioactive ligands against numerous enzymes and receptors . This differential in research maturity translates to a significantly larger patent and publication landscape for the [5,4-d] isomer, while the [4,5-d] isomer offers substantially greater opportunity for novel intellectual property generation and first-in-class target identification.

medicinal chemistry scaffold novelty drug discovery

High-Value Application Scenarios for Oxazolo[4,5-d]pyrimidine (CAS 42850-93-1) Based on Quantitative Evidence


Development of VEGFR-2-Targeted Anticancer Agents

Based on the high predicted binding affinities of 7-piperazine-substituted oxazolo[4,5-d]pyrimidines to VEGFR-2 (ΔG = -9.6 to -10.1 kcal/mol) and the potent antiproliferative activity of derivative 8c (IC50 = 0.21 µM vs. doxorubicin's 0.36 µM in MDA-MB-231 cells) [1], this scaffold is ideally suited for medicinal chemistry programs targeting angiogenesis-dependent cancers. The favorable free energy of ligand-protein complex formation suggests strong and specific kinase domain interactions that can be exploited for lead optimization.

Novel Aurora Kinase Inhibitor Lead Generation

The demonstrated nanomolar potency of 7-substituted oxazolo[4,5-d]pyrimidines against Aurora kinase A (compound 3d IC50 = 46 nM), combined with the ability to modulate lipophilicity through substituent choice (morpholine derivative 12d CLog P = 3.72) [1], positions this scaffold for Aurora kinase-targeted oncology drug discovery. The 7-position functionalization tolerance enables simultaneous optimization of potency and drug-like physicochemical properties.

Broad-Spectrum Anticancer Library Synthesis

The multi-cell line cytotoxic profile of derivative 8c (OVCAR-3 IC50 = 1.7 µM; HCT-116 IC50 = 0.24 µM) demonstrates that oxazolo[4,5-d]pyrimidine derivatives maintain potent activity across ovarian, colon, and breast cancer cell lines [1]. This broad activity spectrum supports the use of this scaffold for generating diverse compound libraries in phenotypic anticancer screening campaigns.

Novel IP Generation via Understudied Chemical Space Exploration

The documented status of oxazolo[4,5-d]pyrimidines as a 'poorly studied' scaffold class with historically limited synthetic access [1] creates a strategic opportunity for organizations to establish dominant intellectual property positions. The scaffold's underexplored nature relative to its extensively characterized [5,4-d] isomer counterpart provides a favorable landscape for identifying first-in-class bioactive molecules with novel target selectivity profiles.

Quote Request

Request a Quote for Oxazolo[4,5-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.